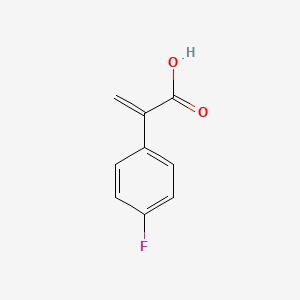

2-(4-Fluorophenyl)prop-2-enoic acid

Description

Nomenclature and Structural Classification within α,β-Unsaturated Carboxylic Acids

From a nomenclature standpoint, the compound is systematically named 2-(4-Fluorophenyl)prop-2-enoic acid. It is also known by the common name Atropic acid. matrix-fine-chemicals.com Structurally, it belongs to the class of α,β-unsaturated carboxylic acids. This classification is defined by the presence of a carboxylic acid group (-COOH) directly attached to a carbon-carbon double bond. The "α" and "β" designations refer to the carbon atoms adjacent to the carboxyl group, with the α-carbon being directly bonded to it. The key structural features include a phenyl ring substituted with a fluorine atom at the para (4th) position, which is in turn bonded to the second carbon of a propenoic acid backbone.

Significance of the Fluorophenyl Moiety in Organic Chemistry Research

The inclusion of a 4-fluorophenyl group, a phenyl ring with a fluorine atom at the para position, significantly influences the molecule's properties. ontosight.ai Fluorine is the most electronegative element, and its presence can alter a molecule's dipole moment and acidity through inductive effects. nih.gov The carbon-fluorine bond is the strongest in organic chemistry, which can enhance the metabolic stability of a compound by making it more resistant to degradation. nih.govtandfonline.com This increased stability and the unique electronic properties imparted by fluorine make the fluorophenyl moiety a valuable component in the design of new molecules, particularly in medicinal chemistry. ontosight.ainih.gov For instance, the 4-fluorophenyl group is a key structural feature in several synthetic statin drugs, where it has been shown to enhance biological activity. nih.gov

Overview of Research Trajectories for Aryl-Substituted Propenoic Acids

Aryl-substituted propenoic acids, a class that includes this compound, are subjects of diverse research efforts. These compounds serve as versatile intermediates in organic synthesis. For example, they are utilized in reactions like the Knoevenagel condensation to create more complex molecular frameworks.

In the realm of medicinal chemistry, research has explored the potential of substituted aryl alkanoic acid analogs as agonists for GPR40, a G-protein-coupled receptor involved in regulating blood glucose levels, highlighting their potential as antidiabetic agents. nih.gov Furthermore, the structural motif of aryl-substituted acids is found in compounds investigated for their anti-inflammatory and antioxidant properties. The development of novel tetrahydroisoquinolone carboxylic acids bearing an all-carbon quaternary stereogenic center has also been achieved using aryl-substituted homophthalic anhydrides, demonstrating the utility of these structures in accessing new chemical entities with potential therapeutic applications. mdpi.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | This compound | C9H7FO2 | 166.15 |

| 2-Phenylprop-2-enoic acid | 2-Phenylprop-2-enoic acid | C9H8O2 | 148.161 matrix-fine-chemicals.com |

| 3-(4-Fluorophenyl)prop-2-enoic acid | 3-(4-Fluorophenyl)prop-2-enoic acid | C9H7FO2 | 166.151 matrix-fine-chemicals.com |

| (2Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid | (Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid | C9H6F2O2 | 184.14 americanelements.com |

| 2,3-bis(4-fluorophenyl)prop-2-enoic acid | 2,3-bis(4-fluorophenyl)prop-2-enoic acid | C15H10F2O2 | 260.23 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H7FO2 |

|---|---|

Molecular Weight |

166.15 g/mol |

IUPAC Name |

2-(4-fluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H7FO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-5H,1H2,(H,11,12) |

InChI Key |

YLTSUPIRXUETNK-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=C(C=C1)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 4 Fluorophenyl Prop 2 Enoic Acid

Conventional Synthetic Pathways

Conventional methods for synthesizing 2-(4-fluorophenyl)prop-2-enoic acid and its precursors often rely on well-established organic reactions. These include condensation reactions, which build the carbon skeleton, and halogenation-based approaches for introducing the fluorine atom.

Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated acids and their derivatives. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org For the synthesis of derivatives related to this compound, this typically involves the condensation of 4-fluorobenzaldehyde (B137897) with a malonic acid derivative. beilstein-journals.orgresearchgate.net

The reaction proceeds via a nucleophilic addition of the enolate, formed from the active methylene compound, to the carbonyl group of the aldehyde, followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org The choice of base and solvent can significantly influence the reaction's outcome. For instance, pyridine (B92270) is a traditional solvent and catalyst for the Doebner modification of the Knoevenagel condensation, which utilizes malonic acid and leads to simultaneous condensation and decarboxylation. wikipedia.orgorganic-chemistry.org However, due to the carcinogenic nature of pyridine, alternative, more environmentally friendly catalysts and solvent systems have been investigated. rsc.org Research has shown that aliphatic tertiary amines, such as triethylamine (B128534) in toluene, can serve as effective surrogates for pyridine, acting as both a base and a phase transfer catalyst. rsc.org

Mechanochemical methods, which use mechanical force to induce chemical reactions, have also been successfully applied to the Knoevenagel condensation of fluorinated benzaldehydes with malononitrile, offering a solvent-free and sometimes catalyst-free alternative. beilstein-journals.orgresearchgate.net

Table 1: Examples of Knoevenagel Condensation for Related Structures

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Reference |

| 4-Fluorobenzaldehyde | Malonodinitrile | Piperazine-N,Nʹ-diium diacetate/Ethanol (B145695) | 2-(4-Fluorobenzylidene)malononitrile | researchgate.net |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | wikipedia.org |

| Benzaldehyde | Malonic acid | Triethylamine/Toluene | Cinnamic acid | rsc.org |

| 4-Fluorobenzaldehyde | Malonodinitrile | Ball Milling (50 Hz) | 2-(4-Fluorobenzylidene)malononitrile | beilstein-journals.org |

Halogenation-Based Syntheses for Related Structures

Halogenation reactions are fundamental to the synthesis of many organic compounds, including those containing fluorine. mt.com The introduction of a fluorine atom into an aromatic ring can be achieved through several methods, such as electrophilic fluorination or nucleophilic aromatic substitution. organic-chemistry.org For structures related to this compound, the fluorine atom is typically introduced onto the phenyl ring of a precursor molecule.

One common strategy involves the use of fluorinating agents like N-fluorobenzenesulfonimide to fluorinate aryl magnesium reagents prepared from the corresponding bromo or iodo compounds. organic-chemistry.org Another approach is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) to yield the aryl fluoride (B91410), although modern variations often use ionic liquids to mitigate some of the classic reaction's drawbacks. organic-chemistry.org

Furthermore, halofluorination reactions on cyclic olefins can be used to introduce fluorine, which can then be followed by elimination reactions to create unsaturated fluorinated compounds. beilstein-journals.org While not a direct synthesis of this compound, these methods are crucial for creating the fluorinated aromatic precursors necessary for subsequent condensation or other chain-building reactions.

Table 2: Selected Halogenation Methods for Aromatic Fluorination

| Substrate | Reagent(s) | Product | Key Feature | Reference |

| Arylboronic acid derivatives | AcOF | Aryl fluoride | Fast reaction, good yields for electron-rich substrates | organic-chemistry.org |

| Aryl triflates/bromides | Pd catalyst, CsF, biaryl monophosphine ligand | Aryl fluoride | Room temperature reaction, high regioselectivity | organic-chemistry.org |

| Phenols | PhenoFluorMix | Aryl fluoride | Operationally simple, storable reagent | organic-chemistry.org |

| 3,3-Dimethyl-1-aryltriazenes | LiBF4 | Aryl fluoride | Mild conditions, wide functional group tolerance | organic-chemistry.org |

Michael Addition Approaches for Precursors and Analogues

The Michael addition, or conjugate addition, is a versatile carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org This reaction is particularly useful for the synthesis of precursors and analogues of this compound. rsc.org For example, a Michael donor, such as an enolate derived from a malonic ester, can be added to an α,β-unsaturated system to build the carbon backbone. libretexts.org

In the context of synthesizing 2-arylpropanoic acids, a Michael addition can be a key step in creating the necessary propanoic acid side chain on an aromatic ring. researchgate.net The reaction typically involves the formation of an enolate from a Michael donor, which then attacks the β-carbon of a Michael acceptor. masterorganicchemistry.com A wide variety of donors and acceptors can be used, providing a flexible route to a diverse range of products. libretexts.org

Asymmetric Michael additions, using chiral catalysts, have also been developed to produce enantiomerically enriched products, which is a critical aspect of modern drug synthesis. nih.gov For instance, chiral thiourea (B124793) and boronic acid catalysts have been employed for the asymmetric aza- and thia-Michael additions to α,β-unsaturated carboxylic acids. nih.gov

Asymmetric Synthesis and Enantioselective Routes

The development of asymmetric synthetic methods is crucial for producing chiral molecules with high enantiomeric purity, a common requirement for pharmaceuticals and other bioactive compounds. For this compound and its analogues, several enantioselective strategies have been explored.

Diastereoselective Hydrolysis of Precursors for Chiral Centers

One approach to creating chiral centers is through the diastereoselective hydrolysis of a racemic or diastereomeric mixture of precursor esters. rsc.orgrsc.org This method often employs enzymes, such as lipases, which can exhibit high stereoselectivity in their catalytic activity. rsc.org The enzyme preferentially hydrolyzes one stereoisomer of the ester, allowing for the separation of the resulting chiral acid from the unreacted ester. rsc.org

Alternatively, non-enzymatic methods can be used. For example, an achiral catalyst can be co-embedded with a chiral amphiphile into a vesicle membrane. rsc.org This chiral environment can induce enantioselectivity in the hydrolysis of enantiomeric esters, leading to different reaction rates for each enantiomer. rsc.org Another strategy involves the selective deprotection of an ester group in the presence of others, which can be achieved with high diastereoselectivity and without epimerization of existing chiral centers. acs.org

Asymmetric Cyclopropanation Strategies for Analogues

Asymmetric cyclopropanation is a powerful method for constructing cyclopropane (B1198618) rings, which are important structural motifs in many biologically active molecules. mdpi.comdicp.ac.cn This reaction can be used to synthesize chiral analogues of this compound. The strategy often involves the reaction of an alkene with a diazo compound or a carbene precursor in the presence of a chiral catalyst. nih.govnih.gov

Chiral rhodium and cobalt catalysts have been shown to be highly effective in promoting enantioselective cyclopropanation reactions. mdpi.comdicp.ac.cnnih.gov For instance, cobalt(II) complexes with chiral porphyrin ligands can catalyze the asymmetric cyclopropanation of a broad range of alkenes with high yields and excellent diastereoselectivities and enantioselectivities. nih.gov These methods allow for the creation of chiral cyclopropyl (B3062369) derivatives that can serve as valuable building blocks in organic synthesis. mdpi.comwiley-vch.de

Chiral Catalysis in α,β-Unsaturated Carboxylic Acid Transformations

The development of enantioselective methods for the transformation of α,β-unsaturated carboxylic acids is a significant area of research, as the resulting chiral products are often key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. While direct chiral catalysis on this compound is not extensively detailed in the provided information, the principles of chiral catalysis applied to the broader class of α,β-unsaturated carboxylic acids are highly relevant.

One prominent strategy involves the use of chiral catalysts to control the stereochemical outcome of reactions such as reductions, additions, and cycloadditions. For instance, copper hydride (CuH)-catalyzed enantioselective reduction of α,β-unsaturated carboxylic acids can produce β-chiral aldehydes with high enantioselectivity. nih.gov This method offers a pathway to a variety of chiral building blocks. nih.gov

Another powerful approach is the use of chiral carboxylic acids in combination with achiral metal catalysts, such as those based on cobalt, rhodium, or iridium, to achieve enantioselective C-H activation. acs.org This strategy has been successfully applied to the functionalization of various organic molecules. Furthermore, chiral phase-transfer catalysts have been designed for the highly enantioselective epoxidation of α,β-unsaturated ketones, a transformation that could be conceptually extended to α,β-unsaturated carboxylic acid derivatives. nih.gov These catalysts often possess a dual function, recognizing the substrate and controlling the stereochemistry of the reaction. nih.gov

The following table summarizes different chiral catalysis approaches applicable to α,β-unsaturated carboxylic acids:

| Catalysis Type | Catalyst System Example | Transformation | Potential Chiral Product |

| Asymmetric Reduction | Copper Hydride (CuH) with a chiral ligand | Reduction of the C=C double bond | β-Chiral Aldehydes |

| Enantioselective C-H Activation | Achiral Cp*M(III) (M=Co, Rh, Ir) with a Chiral Carboxylic Acid | C-H functionalization | Chiral molecules with new C-C or C-X bonds |

| Phase-Transfer Catalysis | Chiral Ammonium Salts | Epoxidation | Chiral Epoxy Ketones |

These examples highlight the potential for developing a stereoselective synthesis of derivatives of this compound by applying similar chiral catalytic systems.

Emerging Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. For this compound, this involves exploring solvent-free conditions, utilizing environmentally benign solvents, and optimizing atom economy.

Solvent-Free Synthesis Protocols

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of volatile organic compounds (VOCs), which are often toxic and contribute to air pollution. While specific solvent-free protocols for the synthesis of this compound are not detailed in the provided results, the concept is a cornerstone of green chemistry. Such reactions are typically carried out by grinding or heating the solid reactants together, sometimes in the presence of a catalytic amount of a solid support or a phase-transfer catalyst. The advantages include reduced waste, lower costs, and often, enhanced reaction rates.

Aqueous Media and Environmentally Benign Solvents

The use of water as a solvent in chemical synthesis is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. For the synthesis of related compounds, such as ferulic acid nanoparticles, aqueous preparation methods have been successfully developed. dovepress.com These methods often involve dissolving the starting materials in an aqueous base and then proceeding with the reaction. dovepress.com The use of other environmentally benign solvents, such as ethanol or supercritical fluids, is also a key strategy in greening chemical processes. For instance, in the preparation of ferulic acid liposomal nanoparticles, ethanol was used as a solvent for the lipid components before injection into an aqueous phase. dovepress.com

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org An ideal reaction has an atom economy of 100%, meaning all the atoms of the reactants are incorporated into the final product, with no byproducts. wikipedia.orglibretexts.org

To maximize the atom economy in the synthesis of this compound, synthetic routes should be designed to be addition-based rather than substitution or elimination-based, as the latter inherently generate byproducts. For example, a hypothetical synthesis with poor atom economy might involve a reaction where a significant portion of the reactant atoms ends up in a waste product. primescholars.com

The following table illustrates the concept of atom economy with a hypothetical reaction:

| Reactant A (MW) | Reactant B (MW) | Desired Product C (MW) | Byproduct D (MW) | % Atom Economy |

| 150 g/mol | 100 g/mol | 200 g/mol | 50 g/mol | 80% |

Calculation: (% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) * 100) wikipedia.org

In the context of this compound synthesis, careful selection of reagents and reaction pathways is crucial for improving atom economy and minimizing waste. wikipedia.org For instance, catalytic methods are often superior to stoichiometric ones in terms of atom economy as the catalyst is used in small amounts and is not incorporated into the final product. rsc.org The BHC synthesis of Ibuprofen, for example, utilizes catalytic hydrogenation and carbonylation steps, which contribute to a more atom-economical process. rsc.org

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and contributing to a safer and more efficient chemical industry.

Chemical Reactivity and Mechanistic Investigations of 2 4 Fluorophenyl Prop 2 Enoic Acid

Reactions of the α,β-Unsaturated Carboxylic Acid Moiety

The α,β-unsaturated carboxylic acid portion of the molecule is characterized by a carbon-carbon double bond conjugated with a carboxylic acid group. This arrangement leads to unique reactivity patterns. libretexts.org

Nucleophilic Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in α,β-unsaturated carbonyl compounds is susceptible to nucleophilic attack. libretexts.orglibretexts.org This is due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the double bond and makes the β-carbon electrophilic. masterorganicchemistry.com A well-known example of this type of reaction is the Michael addition, where a nucleophile, such as an enolate, adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org This 1,4-conjugate addition is a thermodynamically controlled process and is crucial for forming new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The general mechanism involves the attack of the nucleophile on the β-carbon, forming an enolate intermediate, which is then protonated to yield the final product. masterorganicchemistry.com While strong nucleophiles may favor 1,2-addition at the carbonyl carbon, weaker nucleophiles typically undergo 1,4-addition. youtube.comlibretexts.org

In the context of 2-(4-fluorophenyl)prop-2-enoic acid, the α,β-unsaturated system allows for conjugate additions. Nucleophiles can attack the β-carbon of the prop-2-enoic acid chain. The general scheme for a Michael-type addition to an α,β-unsaturated carbonyl compound is depicted below:

General Mechanism of Michael Addition masterorganicchemistry.com

Deprotonation: A base removes a proton from the nucleophile to form a carbanion.

Nucleophilic Attack: The carbanion attacks the β-carbon of the α,β-unsaturated system.

Protonation: The resulting enolate is protonated to give the final adduct.

Interactive Table:

Table 1: Nucleophilic Addition to α,β-Unsaturated Systems| Reaction Type | Nucleophile (Michael Donor) | Electrophile (Michael Acceptor) | Product |

|---|

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for many carboxylic acids. stackexchange.com For α,β-unsaturated carboxylic acids, this process can be thermally induced. stackexchange.com One proposed mechanism involves the isomerization of the α,β-unsaturated acid to its β,γ-unsaturated isomer, which then undergoes decarboxylation through a cyclic, six-membered transition state, similar to the decarboxylation of β-keto acids. stackexchange.comyoutube.com This pathway typically results in the formation of a terminal alkene. stackexchange.com Another potential mechanism for decarboxylation involves a direct route without prior isomerization. stackexchange.com The stability of the resulting carbanion or carbocation intermediate can influence the reaction pathway. stackexchange.comstackexchange.com

Studies on related compounds, such as cinnamic acids, have shown that the presence of certain substituents on the aromatic ring can affect the decarboxylation mechanism. acs.orgnih.gov For instance, electron-donating groups may favor pathways involving zwitterionic intermediates. acs.org While specific studies on the decarboxylation of this compound are not detailed in the provided results, the general principles of α,β-unsaturated acid decarboxylation would apply. The substitution of fluorine for chlorine in the 4-position of 2,4-dichlorophenoxyacetic acid has been shown to inhibit decarboxylation in certain plant leaves. nih.gov

Oxidation Reactions

The carbon-carbon double bond in this compound is susceptible to oxidative cleavage. nih.gov Ozonolysis is a common method for cleaving alkenes, which involves reacting the alkene with ozone to form an ozonide intermediate. libretexts.orglibretexts.org This intermediate can then be worked up under reductive or oxidative conditions to yield aldehydes, ketones, or carboxylic acids. libretexts.org

Another method for oxidative cleavage is a two-step process involving dihydroxylation of the double bond followed by cleavage of the resulting diol with an oxidizing agent like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). libretexts.orgrug.nlresearchgate.net This approach can be a high-yield alternative to ozonolysis. libretexts.org Various transition metal catalysts, including manganese, have also been developed for the oxidative cleavage of alkenes using molecular oxygen or other oxidants. nih.govresearchgate.net

Reactivity of the Fluorophenyl Group

The fluorophenyl group in this compound also participates in characteristic reactions, primarily electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. lumenlearning.comfiveable.me Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. fiveable.memasterorganicchemistry.com These reactions typically require a catalyst, often a Lewis acid or a strong Brønsted acid, to generate a sufficiently strong electrophile to react with the aromatic ring. lumenlearning.commasterorganicchemistry.comyoutube.com

For example, nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. fiveable.meyoutube.com The general mechanism for EAS involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or Wheland intermediate), followed by the loss of a proton to restore aromaticity. lumenlearning.com

Influence of Fluorine on Aromatic Ring Reactivity

The fluorine atom on the phenyl ring of this compound significantly influences the reactivity of the ring towards electrophilic substitution. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). stackexchange.comlibretexts.orgvaia.com This effect reduces the electron density of the benzene ring, making it less nucleophilic and thus deactivating it towards electrophilic attack compared to unsubstituted benzene. vaia.comquora.commasterorganicchemistry.comlibretexts.org

Interactive Table:

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -F | Electron-withdrawing (-I) stackexchange.comvaia.com | Electron-donating (+M) quora.comcsbsju.edu | Deactivating (generally) quora.commasterorganicchemistry.com | Ortho, Para-directing csbsju.eduorganicchemistrytutor.com |

| -OH | Electron-withdrawing (-I) | Electron-donating (+M) | Activating libretexts.org | Ortho, Para-directing |

| -NO₂ | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating libretexts.org | Meta-directing |

Mechanistic Studies of Key Transformations

A complete understanding of the chemical transformations of this compound necessitates detailed mechanistic studies. Such investigations would typically involve a combination of experimental techniques and computational modeling to elucidate the precise steps involved in its reactions.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The reaction pathways of this compound, like any chemical reaction, can be understood through the lens of kinetic and thermodynamic control. The kinetic product is the one that is formed fastest, having the lowest activation energy, while the thermodynamic product is the most stable, representing the lowest energy state. The interplay between these two factors is often temperature-dependent. nih.govuni.lu For instance, in addition reactions to the double bond, different conditions could favor one product over another.

A hypothetical reaction energy diagram would illustrate these concepts, showing the transition states and intermediates for different potential pathways. However, without specific experimental data for this compound, it is not possible to construct an accurate representation of its reaction coordinate diagrams or to provide specific values for activation energies (Ea) or changes in Gibbs free energy (ΔG).

Table 1: Hypothetical Kinetic vs. Thermodynamic Product Formation

| Parameter | Kinetic Product | Thermodynamic Product |

| Relative Rate of Formation | Faster | Slower |

| Activation Energy | Lower | Higher |

| Relative Stability | Less Stable | More Stable |

| Favorable Conditions | Lower Temperatures | Higher Temperatures (allowing for equilibrium) |

This table represents general principles of kinetic and thermodynamic control and is not based on experimental data for this compound.

Proton-Coupled Electron Transfer Mechanisms for Related Compounds

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism in which both a proton and an electron are transferred in a single concerted step or in separate, sequential steps. nih.govthegoodscentscompany.comresearchgate.net These mechanisms are crucial in many biological and chemical processes, including redox catalysis. thegoodscentscompany.com PCET can be categorized as:

Concerted PCET: The proton and electron are transferred simultaneously.

Stepwise PCET: The transfer occurs in two distinct steps, either electron-then-proton (ETPT) or proton-then-electron (PTET).

For a molecule like this compound, PCET pathways could be relevant in its oxidation or reduction reactions. For example, the carboxyl group could participate in proton transfer, while the π-system of the double bond and the aromatic ring could be involved in electron transfer. Studies on other organic molecules have shown that the presence of buffers can influence PCET rates by acting as proton acceptors or donors. nih.gov The specific mechanism that dominates would depend on the reaction conditions, the properties of the other reactants, and the solvent. nih.gov

Proposed Intermediates in Catalytic Processes

In catalytic transformations involving this compound, the formation of transient intermediates is expected. While specific intermediates for this compound are not documented, we can infer potential species based on the reactivity of similar molecules. For instance, in metabolic pathways of related compounds like 2-phenylpropionic acid, reactive intermediates such as acyl-CoA thioesters are formed. nih.gov In other catalytic processes, such as those mediated by metal oxides, radical cation intermediates have been observed. ontosight.ai

For this compound, catalytic hydrogenation would likely proceed through intermediates where the molecule is adsorbed onto the catalyst surface. Asymmetric catalysis could involve the formation of diastereomeric complexes with a chiral catalyst. The identification and characterization of such intermediates would require advanced spectroscopic techniques and are essential for optimizing catalytic cycles and developing new synthetic methodologies.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 2-(4-Fluorophenyl)prop-2-enoic acid by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. organicchemistrydata.org

¹H-NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. In a typical solvent like DMSO-d₆, the spectrum shows distinct signals for the carboxylic acid proton, the vinylic protons of the propenoate group, and the aromatic protons. rsc.org The vinylic protons appear as two distinct doublets, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration across the double bond. rsc.org The aromatic protons exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. organicchemistrydata.org The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift.

| Proton Assignment | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | - |

| Ar-H (ortho to -CH=) | 7.68 - 7.72 | Multiplet | - |

| Vinylic H (α to -COOH) | 6.41 - 6.45 | Doublet | ~16 |

| Vinylic H (β to -COOH) | 7.54 - 7.58 | Doublet | ~16 |

| Ar-H (ortho to F) | 7.16 - 7.20 | Multiplet | - |

| Data sourced from reference rsc.org. |

¹³C-NMR: The ¹³C-NMR spectrum reveals the carbon framework of the molecule. Key signals include the carbonyl carbon of the carboxylic acid, the two vinylic carbons, and the carbons of the phenyl ring. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts of the aromatic carbons and introduces characteristic C-F coupling constants. The carbon directly bonded to fluorine (C4) shows a large one-bond coupling constant (¹JCF), while other aromatic carbons exhibit smaller two-, three-, and four-bond couplings. organicchemistrydata.org

| Carbon Assignment | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) |

| Carbonyl (C=O) | ~167.3 |

| Vinylic C (β to -COOH) | ~142.7 |

| Aromatic C (C-F) | ~163.0 (doublet, ¹JCF) |

| Aromatic C (ipso, C-CH=) | ~130.8 |

| Aromatic C (ortho to C-CH=) | ~130.5 |

| Aromatic C (ortho to F) | ~116.0 (doublet, ²JCF) |

| Vinylic C (α to -COOH) | ~119.1 |

| Assignments based on data for fluorinated cinnamic acid derivatives rsc.orgrsc.org. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the exact molecular weight and to gain structural information from the compound's fragmentation pattern upon ionization. The molecular formula of this compound is C₉H₇FO₂, corresponding to a molecular weight of approximately 166.15 g/mol . nih.gov

Under electron ionization (EI-MS), the molecule produces a characteristic fragmentation pattern. The molecular ion peak ([M]⁺•) is observed at m/z 166. nist.gov Key fragmentation pathways include:

Loss of a hydroxyl radical (•OH): This leads to the formation of the 4-fluorocinnamoyl cation at m/z 149.

Loss of a carboxyl group (•COOH): This results in a fragment at m/z 121. nih.gov

Decarbonylation: Subsequent loss of carbon monoxide (CO) from the [M-OH]⁺ fragment can occur.

Loss of HF: In some fluorinated aromatic acids, the elimination of a neutral hydrogen fluoride (B91410) molecule is a possible fragmentation pathway.

| m/z Value | Proposed Fragment Identity |

| 166 | [M]⁺• (Molecular Ion) |

| 149 | [M - •OH]⁺ |

| 121 | [M - •COOH]⁺ |

| 101 | [C₇H₆F]⁺ (Fluorotropylium or related ion) |

| Data sourced from references nih.govnist.gov. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopies are complementary techniques used to probe the vibrational modes of the molecule. tubitak.gov.tr The spectra are characterized by absorption bands corresponding to the stretching and bending of specific bonds and functional groups.

The analysis of this compound reveals several key vibrational frequencies: nih.gov

O-H Stretch: A very broad band characteristic of the hydrogen-bonded carboxylic acid dimer appears in the region of 2500-3300 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the carbonyl group is observed around 1680-1710 cm⁻¹.

C=C Stretch: The alkene C=C bond stretch appears around 1630-1640 cm⁻¹, while aromatic C=C stretching vibrations are found near 1600 cm⁻¹ and 1510 cm⁻¹.

C-F Stretch: A very strong and characteristic band for the C-F bond stretch is typically located in the 1200-1250 cm⁻¹ region.

C-H Bends: An out-of-plane C-H bending vibration for the trans-disubstituted alkene is prominent around 980 cm⁻¹.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong (IR) |

| C=O stretch (Carbonyl) | 1680-1710 | Strong (IR) |

| C=C stretch (Alkene) | 1630-1640 | Medium (IR), Strong (Raman) |

| C=C stretch (Aromatic) | 1500-1600 | Medium-Strong (IR, Raman) |

| C-F stretch | 1200-1250 | Strong (IR) |

| =C-H bend (trans-Alkene) | ~980 | Strong (IR) |

| Data based on spectral analysis of cinnamic acid derivatives nih.govnih.gov. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation of the phenyl ring, the carbon-carbon double bond, and the carbonyl group in this compound gives rise to strong absorption in the ultraviolet region.

The primary electronic transition observed is a π → π* transition involving the delocalized electrons of the conjugated system. For the parent trans-cinnamic acid, the maximum absorbance (λmax) is typically observed around 270-274 nm. researchgate.netyoutube.com The presence of the fluorine atom, an auxochrome, on the phenyl ring is expected to cause a minor shift in this absorption maximum. The lower cut-off wavelength for related crystalline materials is often near 290 nm, indicating good transparency in the visible region. researchgate.net

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

| Phenyl-C=C-C=O | π → π* | 270 - 280 |

| Data based on spectral analysis of cinnamic acid and its derivatives nih.govresearchgate.netyoutube.com. |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used exclusively for the detection and characterization of chemical species that possess one or more unpaired electrons, such as free radicals. nih.gov

In its stable, ground-state form, this compound is a diamagnetic molecule with all electrons paired. Therefore, it is "ESR-silent" and does not produce an ESR spectrum.

However, ESR spectroscopy becomes an invaluable tool for studying radical intermediates of the compound that may be generated under specific conditions, such as during exposure to high-energy radiation (e.g., gamma rays) or in certain photochemical reactions. tandfonline.comacs.org Studies on the parent acrylic acid have shown that it can act as an efficient electron scavenger to form a radical anion. tandfonline.com This radical species gives a distinct ESR spectrum, and its hyperfine structure provides detailed information about the distribution of the unpaired electron. acs.orgtandfonline.com If a radical of this compound were formed, ESR would be able to detect it and provide insight into its electronic structure through hyperfine coupling with the ¹H and ¹⁹F nuclei.

Theoretical and Computational Investigations of 2 4 Fluorophenyl Prop 2 Enoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. For 2-(4-Fluorophenyl)prop-2-enoic acid, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, provide significant insights into its molecular characteristics.

Theoretical geometry optimization of this compound aims to find the most stable arrangement of its atoms in space, corresponding to the minimum energy state on the potential energy surface. Studies have identified multiple possible conformers for this molecule, arising from the rotation around the C-C single bonds.

The most stable conformation is typically a planar structure where the carboxylic acid group and the fluorophenyl ring lie in the same plane. This planarity is favored as it allows for maximum π-electron delocalization across the molecule. The rotation of the carboxylic acid group relative to the vinyl group and the rotation of the fluorophenyl group relative to the rest of the molecule can lead to less stable, non-planar conformers. The energy differences between these conformers are generally small, suggesting that multiple conformations might coexist at room temperature. The optimized geometric parameters, such as bond lengths and angles, for the most stable conformer have been calculated and show good agreement with available experimental data for similar compounds.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C (vinyl) | 1.34 Å |

| C-C (vinyl-phenyl) | 1.48 Å | |

| C-C (vinyl-carboxyl) | 1.49 Å | |

| C=O | 1.22 Å | |

| C-O | 1.35 Å | |

| C-F | 1.36 Å | |

| Bond Angle | C-C-C (vinyl) | 122° |

| O=C-O | 124° | |

| Dihedral Angle | C-C-C-O (carboxyl) | ~0° (planar) |

| C-C-C-C (phenyl) | ~0° (planar) |

Note: The values in this table are representative and may vary slightly depending on the specific computational method and basis set used.

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

DFT calculations have shown that the HOMO is mainly localized on the fluorophenyl ring and the C=C double bond, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the carboxylic acid group and the vinyl moiety, suggesting these are the likely sites for nucleophilic attack.

The calculated HOMO-LUMO energy gap for this compound is found to be relatively small, which implies a higher degree of chemical reactivity and a greater ease of electronic transitions. This small energy gap is consistent with the presence of conjugated π systems in the molecule.

| Orbital | Energy (eV) |

| HOMO | -6.8 eV |

| LUMO | -1.5 eV |

| Energy Gap (ΔE) | 5.3 eV |

Note: The values in this table are representative and may vary slightly depending on the specific computational method and basis set used.

Vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. For this compound, DFT calculations have been employed to compute the harmonic vibrational frequencies. These calculated frequencies are then often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method, allowing for a more accurate comparison with experimental spectroscopic data.

The calculated vibrational spectrum provides a detailed assignment of the various vibrational modes of the molecule. Key vibrational modes include the O-H stretching of the carboxylic acid, the C=O stretching, the C=C stretching of the vinyl group, and various aromatic C-H and C-C stretching and bending modes. The calculated frequencies and their corresponding assignments are instrumental in interpreting and understanding the experimental IR and Raman spectra of the compound.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map of this compound reveals distinct regions of positive and negative electrostatic potential.

The regions of most negative potential (typically colored red or yellow) are located around the oxygen atoms of the carboxylic acid group, indicating these are the most favorable sites for electrophilic attack. The fluorine atom also contributes to a region of negative potential. Conversely, the regions of most positive potential (typically colored blue) are found around the hydrogen atom of the carboxylic acid's hydroxyl group, making it susceptible to nucleophilic attack. The MEP analysis thus provides a clear picture of the molecule's reactivity and intermolecular interaction sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

The analysis quantifies the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The most significant interactions typically involve the delocalization of π electrons from the fluorophenyl ring and the C=C double bond into the π* antibonding orbitals of the carbonyl group. These π → π* interactions are indicative of a conjugated system and are a major factor in the molecule's planar geometry and electronic properties.

Furthermore, NBO analysis reveals hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen and fluorine atoms into adjacent antibonding orbitals. For instance, the interaction between the lone pair of the carbonyl oxygen and the π* orbital of the C=C bond contributes to the electronic communication across the molecule. The calculated stabilization energies from NBO analysis provide quantitative evidence for these intramolecular charge transfer events.

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| π(C=C vinyl) | π(C=O) | ~20 |

| π(C=C phenyl) | π(C=C vinyl) | ~15 |

| LP(O carbonyl) | π(C=C vinyl) | ~5 |

| LP(F) | σ(C-C phenyl) | ~2 |

Note: LP denotes a lone pair. The values in this table are representative and illustrate the types of interactions; they may vary based on the computational level.

Quantum Chemical Reactivity Descriptors

Quantum chemical reactivity descriptors, derived from the conceptual framework of DFT, provide quantitative measures of a molecule's reactivity. These descriptors for this compound have been calculated to predict its chemical behavior.

Key reactivity descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A larger hardness value implies greater stability and lower reactivity.

Global Softness (S): The reciprocal of hardness, it indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It quantifies the electrophilic character of a species.

Calculations for this compound generally show a high electrophilicity index, suggesting that it can act as a good electrophile in chemical reactions. The values of these descriptors are derived from the energies of the HOMO and LUMO orbitals.

| Reactivity Descriptor | Formula | Calculated Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Global Softness (S) | 1 / (2η) | 0.19 eV-1 |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.24 eV |

Note: The values in this table are derived from the representative HOMO/LUMO energies listed previously and are for illustrative purposes.

Molecular Dynamics Simulations (for conformational studies and chemical interactions)

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies employing molecular dynamics (MD) simulations for the conformational analysis or investigation of chemical interactions of this compound.

Typically, molecular dynamics simulations of a small molecule like this compound would involve:

Force Field Parameterization: Developing or adapting a set of parameters that describe the potential energy of the system as a function of its atomic coordinates.

System Setup: Placing the molecule in a simulation box, often with a solvent (like water) to mimic solution conditions.

Simulation Production: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample a representative range of molecular conformations and interactions.

Trajectory Analysis: Analyzing the resulting trajectory to extract information about dihedral angle distributions (to understand conformational preferences), radial distribution functions (to study solvation and intermolecular interactions), and other dynamic properties.

Although no direct studies are available, related research on similar structures, such as other substituted acrylic acids or fluorinated phenyl derivatives, can provide general insights into the expected conformational behavior. For instance, the planarity of the acrylate (B77674) group and the rotational freedom around the bond connecting it to the fluorophenyl ring would be key areas of investigation in a hypothetical MD simulation.

Future computational studies employing molecular dynamics are warranted to elucidate the conformational landscape and interaction patterns of this compound in various environments, which could provide valuable context for its chemical and biological activities.

Polymerization and Material Science Applications of 2 4 Fluorophenyl Prop 2 Enoic Acid

Monomer in Polymer Synthesis

The potential of 2-(4-Fluorophenyl)prop-2-enoic acid as a monomer lies in the reactivity of its acrylic acid group. The presence of a carbon-carbon double bond allows it to undergo addition polymerization, forming long-chain polymers. The 4-fluorophenyl group is expected to significantly influence the properties of the resulting polymer.

Homopolymerization Studies

Specific, detailed studies on the homopolymerization of this compound are not extensively reported in publicly accessible scientific literature. However, the general principles of free-radical polymerization of acrylic acids can be applied. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are typically used to start the polymerization process. The resulting polymer, poly(this compound), would possess a polystyrene-like backbone with pendant carboxylic acid and 4-fluorophenyl groups. The fluorine atom, with its high electronegativity, is anticipated to introduce properties such as thermal stability, chemical resistance, and altered electronic characteristics to the polymer.

Copolymerization with Other Monomers

Copolymerization of this compound with other vinyl monomers is a promising route to tailor material properties. By incorporating different monomers, a wide range of functionalities can be introduced into the polymer chain. For instance, copolymerization with common monomers like styrene (B11656), methyl methacrylate, or butyl acrylate (B77674) could yield materials with a balance of properties such as hardness, flexibility, and adhesiveness. Research on related fluorophenyl-containing monomers suggests that they can be copolymerized to create materials with unique optical and dielectric properties. researchgate.net

Table 1: Potential Comonomers for this compound and Their Expected Influence on Copolymer Properties

| Comonomer | Chemical Structure | Expected Influence on Copolymer Properties |

| Styrene | C8H8 | Increased rigidity and refractive index. |

| Methyl Methacrylate | C5H8O2 | Enhanced optical clarity and hardness. |

| Butyl Acrylate | C7H12O2 | Increased flexibility and lower glass transition temperature. |

| Acrylic Acid | C3H4O2 | Increased hydrophilicity and potential for cross-linking. |

Development of Novel Materials with Specific Chemical Properties

The unique combination of the carboxylic acid group and the fluorinated phenyl ring in this compound opens up possibilities for creating materials with specific chemical functionalities.

Functional Polymers and Resins

Polymers derived from this compound can be classified as functional polymers. The carboxylic acid groups along the polymer chain can serve as sites for further chemical modifications, such as esterification or amidation, allowing for the attachment of other functional molecules. These polymers could find use as ion-exchange resins, where the acidic protons can be exchanged with metal ions. The presence of the fluorophenyl group may also lead to applications in areas requiring low surface energy or specific interactions.

Surface Modification and Coating Applications

The properties of polymers containing this compound make them interesting candidates for surface modification and coatings. The fluorophenyl group is known to impart hydrophobicity and oleophobicity, which could be utilized to create water- and oil-repellent surfaces. Furthermore, the carboxylic acid groups can promote adhesion to various substrates through hydrogen bonding or formation of ionic bonds. This dual functionality is highly desirable in the formulation of protective coatings, anti-fouling paints, and materials for microfluidic devices. Acrylate-based polymers are generally known for their film-forming characteristics and are used in a variety of coatings and adhesives. researchgate.nettijer.org

Role as an Intermediate in the Synthesis of Complex Organic Molecules for Material Science

Beyond its direct use in polymerization, this compound can serve as a valuable intermediate in the synthesis of more complex molecules for material science. The acrylic acid moiety can undergo a variety of chemical transformations. For example, it can participate in Diels-Alder reactions to form complex cyclic structures or be converted to other functional groups. The 4-fluorophenyl group can also be a site for further aromatic substitution reactions, enabling the synthesis of a diverse range of specialized molecules for applications in electronics, optics, and pharmaceuticals. While direct evidence for this specific molecule is limited, the synthesis of related compounds like 2-(4-Fluorophenyl)-thiophene highlights the utility of fluorophenyl-containing building blocks in creating functional organic materials. chemicalbook.com

Green Chemistry Principles Applied to 2 4 Fluorophenyl Prop 2 Enoic Acid Research

Catalytic Efficiencies and Selectivity in Sustainable Synthesis

The development of highly efficient and selective catalysts is a cornerstone of green chemistry, aiming to maximize the conversion of reactants to the desired product while minimizing waste. In the context of acrylic acids and their derivatives, significant research has focused on replacing traditional stoichiometric reagents with catalytic alternatives.

Furthermore, cross-metathesis reactions have emerged as a powerful tool for the synthesis of acrylic acid derivatives. The use of specific metathesis catalysts allows for the conversion of fumarate (B1241708) diesters, which can be produced through bioproduction, into two moles of acrylate (B77674) ester per mole of reactant, effectively utilizing the carbon source. google.com The choice of catalyst is critical in these transformations, directly impacting the yield and selectivity of the desired acrylate product.

For the synthesis of acrylic acid itself, selenium-modified microgels have been shown to be highly active colloidal catalysts for the oxidation of acrolein using hydrogen peroxide as a green oxidant. This method can achieve high yields (89–91%) and selectivities (97–99%) under mild conditions by adjusting the solvent and catalyst concentration. maastrichtuniversity.nl The synthesis of related cinnamic acid derivatives has been achieved through Knoevenagel condensation, a reaction that can be significantly accelerated using ultrasound irradiation, leading to high yields on a multigram scale. brazilianjournals.com.brsscdt.org

The following table summarizes the yields of various acrylic acid synthesis methods, highlighting the efficiency of modern catalytic approaches.

| Starting Material | Product | Catalyst/Method | Yield |

| Alkyl Lactates | Alkyl 2-(propionyloxy)propanoates | Palladium catalyst | Quantitative renewable-carbon.eu |

| Furfural | Acrylic Acid | Photooxygenation/Ethenolysis | 81% (4 steps) nih.gov |

| Acrolein | Acrylic Acid | Se-modified microgels/H₂O₂ | 89-91% maastrichtuniversity.nl |

| Fumarate Diester | Acrylate Ester | Cross-metathesis catalyst | ~2 moles per mole reactant google.com |

| Aldehydes & Malonic Acid | Acrylic Acid Derivatives | Ultrasound/Knoevenagel | High brazilianjournals.com.brsscdt.org |

These examples underscore the progress in developing catalytic systems that not only enhance reaction efficiency and selectivity but also align with the principles of green chemistry by utilizing renewable feedstocks and environmentally benign conditions.

Solvent-Free Reaction Conditions for Derivatization

A key principle of green chemistry is the reduction or elimination of solvent use, as solvents often contribute significantly to the environmental impact of a chemical process. Research into solvent-free reaction conditions for the derivatization of acrylic acids and related compounds has shown promising results.

One notable area of advancement is the synthesis of solvent-free acrylic pressure-sensitive adhesives (PSAs). rsc.org Traditionally, the synthesis of these materials involves the use of volatile organic compounds (VOCs) as solvents. However, new methods utilize visible-light-driven photocatalytic free radical polymerization to create these adhesives without the need for any solvent. rsc.orgadhesion.kr This approach not only eliminates the environmental and health hazards associated with VOCs but also simplifies the manufacturing process by removing the need for solvent handling and recovery steps. rsc.org

The use of N-vinyl-based monomers in these solvent-free polymerizations has been found to significantly enhance the reaction rate and conversion, eliminating the need for additives that would otherwise require subsequent removal. rsc.org The properties of the resulting solvent-free acrylic PSAs, such as viscoelasticity and mechanical strength, can be effectively controlled by adjusting the monomer composition. adhesion.kr

The following table outlines the key features of a solvent-free approach to acrylic PSA synthesis.

| Feature | Description | Reference |

| Methodology | Visible-light-driven photocatalytic free radical polymerization | rsc.orgadhesion.kr |

| Key Advantage | Elimination of volatile organic compound (VOC) solvents | rsc.org |

| Process Enhancement | Use of N-vinyl-based monomers to increase reaction rate and conversion | rsc.org |

| Product Control | Adjustable viscoelasticity and mechanical properties | adhesion.kr |

Aqueous-Phase Reactions and Biocatalysis for Analogues

The use of water as a reaction solvent and the application of biocatalysts are central tenets of green chemistry, offering environmentally benign alternatives to traditional organic synthesis. Significant strides have been made in applying these principles to the synthesis of acrylic acid and its analogues.

Biocatalytic methods for the direct production of acrylic acid from renewable resources are being actively explored. One such approach involves the use of an acyl-CoA hydrolase (thioesterase) to convert acrylyl-CoA, an intermediate in microbial metabolic pathways, directly into acrylic acid. google.com This can be achieved through the genetic modification of microorganisms to express the necessary enzymes, enabling the direct fermentative production of acrylic acid from a carbon source. google.com

Enzymes are also being employed for the synthesis of acrylic acid derivatives. For instance, amylase preparations have been successfully used to catalyze the synthesis of novel glycosyl acrylates. rsc.org In these reactions, saccharification amylases, such as glycoamylase from Aspergillus niger and maltogenic amylase from Bacillus stearothermophilus, have shown high selectivity in catalyzing the transglycosidation of starch with hydroxyalkyl acrylates. rsc.org These enzymatic reactions are highly specific, often yielding anomerically pure products. rsc.org

The following table provides examples of biocatalytic approaches for the synthesis of acrylic acid and its derivatives.

| Biocatalyst | Substrate | Product | Key Feature |

| Acyl-CoA hydrolase (Thioesterase) | Acrylyl-CoA | Acrylic Acid | Direct fermentative production in microorganisms google.com |

| Glycoamylase (Aspergillus niger) | Starch, 2-hydroxyethyl acrylate | 2-(α-glucosyloxy)-ethyl acrylate | High selectivity in aqueous media rsc.org |

| Maltogenic amylase (B. stearothermophilus) | Starch, 2-hydroxyethyl acrylate | 2-(α-maltosyloxy)-ethyl acrylate | Anomerically pure product rsc.org |

Aqueous-phase synthesis is not limited to biocatalysis. The synthesis of acrylic acid from 3-iodopropionic acid has been demonstrated with a near-quantitative yield in an aqueous solution of sodium hydroxide (B78521) at 80°C. chemicalbook.com Furthermore, the hydrolysis of maleic anhydride (B1165640) to maleic acid, a precursor for some acrylic acid synthesis routes, can be achieved quantitatively by simply heating in water. nih.gov These examples highlight the potential of using water as a safe, abundant, and environmentally friendly solvent for the synthesis of acrylic acid and its analogues, often in conjunction with highly selective biocatalysts.

Energy Efficiency in Chemical Transformations

Improving energy efficiency is a critical aspect of green chemistry, aiming to reduce the economic and environmental costs associated with chemical processes. In the context of 2-(4-Fluorophenyl)prop-2-enoic acid and its derivatives, which often involve esterification reactions, significant energy savings can be achieved through catalyst selection, process optimization, and innovative reactor design.

The choice of catalyst can have a profound impact on the energy requirements of a reaction. For instance, in the esterification of fatty acids, the use of certain catalysts can lower the activation energy of the reaction, thereby reducing the temperature and time required for the process to reach equilibrium. oup.com The Dowex H+/NaI system has been presented as an energy-efficient method for esterification, offering high yields under relatively mild conditions. nih.gov

Process intensification, such as the use of a reactive dividing wall column (RDWC) for the simultaneous esterification of multiple alcohols, can lead to substantial energy savings. acs.org By combining reaction and distillation in a single unit and continuously removing the water byproduct, the equilibrium is shifted towards the products, enabling high conversions at a lower energy cost. acs.org The integration of a vapor recompression heat pump with an RDWC can further reduce annual operating costs by over 60%. acs.org

The energy consumption of different pretreatment methods for feedstocks in biodiesel production, which involves esterification, also highlights the importance of process design. For example, glycerolysis, despite operating at a higher temperature, can be significantly more energy-efficient than acid esterification followed by methanol (B129727) drying due to the large amount of energy required for the latter's distillation and reflux steps. biodieselmagazine.com Continuous processes with heat integration, where the hot product preheats the incoming feed, can also lead to considerable thermal energy savings. biodieselmagazine.com

The following table compares the energy consumption of different esterification-related processes.

| Process | Key Feature | Energy Consumption Comparison | Reference |

| Acid Esterification with Methanol Drying | Requires significant energy for distillation and reflux | Six times the thermal energy of glycerolysis | biodieselmagazine.com |

| Glycerolysis | Higher operating temperature but lower overall energy use | Lower process energy use, especially in continuous flow | biodieselmagazine.com |

| Reactive Dividing Wall Column (RDWC) | Combines reaction and separation | Significant energy savings over conventional setups | acs.org |

| RDWC with Vapor Recompression Heat Pump | Heat integration | Reduces annual operating costs by 62.5% | acs.org |

Chiral Synthesis and Stereochemical Aspects of 2 4 Fluorophenyl Prop 2 Enoic Acid Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities. For derivatives of 2-(4-fluorophenyl)prop-2-enoic acid, particularly its saturated α-chiral analogues like 2-fluoroibuprofen, several strategies are employed.

General approaches that are applicable include the asymmetric hydrogenation of the α,β-unsaturated acid. Iridium complexes with chiral spiro aminophosphine (B1255530) ligands have proven to be highly active catalysts for the asymmetric hydrogenation of α-substituted acrylic acids, achieving high turnover frequencies and allowing for low catalyst loadings. researchgate.net Another powerful technique is enzymatic desymmetrization, which can be used to create key stereocenters in complex molecules. nih.gov For instance, the synthesis of related chiral profens has been achieved through highly enantioselective intermolecular methoxycarbonylation using palladium catalysts bearing chiral phosphine (B1218219) ligands. researchgate.net

While direct enantioselective synthesis of this compound itself is not widely documented, methods developed for structurally similar compounds provide a clear pathway. Copper-catalyzed propargylic substitution with Grignard reagents represents a regio- and stereoselective method to build the carbon skeleton, which can then be transformed into the desired chiral acid. researchgate.net

Diastereoselective Approaches

Diastereoselective synthesis is relevant when a molecule has multiple stereocenters, and the goal is to control the relative configuration between them. A reaction that creates a new stereocenter in a molecule that is already chiral is typically diastereoselective. All stereospecific reactions, which give a product ratio of 100:0 based on the stereochemistry of the starting material, are inherently stereoselective. masterorganicchemistry.com

For a derivative of this compound that already contains a chiral center, any addition reaction across the double bond would create a second stereocenter. The stereochemical outcome of such a reaction would be influenced by the existing chiral center, leading to the preferential formation of one diastereomer over the other. For example, in the synthesis of chiral tetrahydroquinoxaline derivatives through Ir-catalyzed asymmetric hydrogenation, cis-hydrogenation products were obtained with high diastereomeric ratios (up to 20:1 dr). rsc.org This demonstrates how a catalyst can control the approach of a reagent to create a specific diastereomer.

Separation and Resolution Techniques for Enantiomers

When a synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), separation techniques are required to isolate the individual enantiomers. sigmaaldrich.com Two primary methods for this are kinetic resolution and chiral chromatography.

Kinetic Resolution: This technique involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. A notable example is the non-enzymatic kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, which are structurally related to the saturated form of the target compound. psu.eduepa.gov This method uses a chiral acyl-transfer catalyst, (+)-benzotetramisole (BTM), in combination with an achiral alcohol and a coupling agent like pivalic anhydride (B1165640). psu.eduepa.gov One enantiomer is preferentially esterified, allowing it and the unreacted carboxylic acid enantiomer to be separated. psu.eduepa.gov Enzymatic kinetic resolution, using lipases to catalyze the esterification of one enantiomer selectively, is another established method for related profen compounds. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative method for separating enantiomers. nih.gov The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. sigmaaldrich.com For acidic compounds like this compound, several types of CSPs are effective:

Protein-based CSPs: Columns like α1-acid glycoprotein (B1211001) (AGP) are effective for separating racemic herbicides with similar structures. nih.gov

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most widely used CSPs for resolving a broad range of chiral compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Cyclodextrin-based CSPs: β-cyclodextrin derivatives can be used as a chiral selector, either in the stationary phase or as a mobile phase additive, to separate enantiomers of various profens. nih.gov

| Technique | Principle | Applicability to this compound Derivatives | Reference |

|---|---|---|---|

| Kinetic Resolution (Catalytic) | Enantioselective esterification using a chiral acyl-transfer catalyst. One enantiomer reacts faster, allowing separation of the resulting ester from the unreacted acid. | Demonstrated for structurally similar racemic 2-aryl-2-fluoropropanoic acids. | psu.eduepa.gov |

| Kinetic Resolution (Enzymatic) | Use of enzymes (e.g., lipases) to selectively catalyze a reaction (e.g., esterification) on one enantiomer. | Commonly used for profen drugs and related chiral acids. | researchgate.net |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | A standard and effective method for both analytical and preparative separation of profens and related chiral carboxylic acids. | nih.govsigmaaldrich.comnih.gov |

Impact of Stereochemistry on Chemical Reactivity and Interactions

The three-dimensional arrangement of atoms in stereoisomers dictates how they interact with other chiral molecules, particularly biological macromolecules like enzymes and receptors. While specific studies on the differential reactivity of this compound stereoisomers are not prominent in the searched literature, the principles are well-established in medicinal chemistry. nii.ac.jp

For many pharmaceutical compounds, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or even cause adverse effects. sigmaaldrich.com This is because the active site of a target protein is chiral and will preferentially bind to the enantiomer that has the correct spatial orientation for a productive interaction. Computational studies, such as protein-ligand docking and molecular dynamics simulations, are often used to analyze the binding patterns and conformational stability of different isomers within a protein's active site. frontiersin.org For example, analysis of the radius of gyration (Rg) and root-mean-square deviation (RMSD) can reveal how a ligand's binding affects the protein's compactness and stability. frontiersin.org It is therefore highly probable that the enantiomers and geometric isomers of this compound derivatives would exhibit different biological activities.

Z/E Isomerism and Conformational Analysis

The presence of the carbon-carbon double bond in this compound leads to geometric isomerism, specifically E/Z isomerism. studymind.co.uk The restricted rotation around the C=C bond means that the substituents can be locked into two different spatial arrangements. chemguide.co.uk The specific isomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules. creative-chemistry.org.ukyoutube.com

For this compound, the priority of the groups attached to each carbon of the double bond is determined as follows:

On C2: The carboxylic acid group (-COOH) has a higher priority than the hydrogen atom (-H) because oxygen has a higher atomic number than hydrogen.

On C3: The 4-fluorophenyl group (-C₆H₄F) has a higher priority than the hydrogen atom (-H) because carbon has a higher atomic number than hydrogen.

The isomers are then named:

Z-isomer: The two higher-priority groups (-COOH and -C₆H₄F) are on the same side (Zusammen) of the double bond.

E-isomer: The two higher-priority groups are on opposite sides (Entgegen) of the double bond.

| Alkene Carbon | Attached Groups | Higher Priority Group | Lower Priority Group |

|---|---|---|---|

| C2 | -COOH, -H | -COOH | -H |

| C3 | -C₆H₄F, -H | -C₆H₄F | -H |

Resulting Isomers:

Structure Reactivity Relationships and Analogues of 2 4 Fluorophenyl Prop 2 Enoic Acid

Influence of Halogen Substituents on Electronic Properties and Reactivity

The presence of a halogen substituent on the phenyl ring of 2-phenylprop-2-enoic acid derivatives significantly alters their electronic properties and, consequently, their reactivity. The fluorine atom in 2-(4-Fluorophenyl)prop-2-enoic acid, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect decreases the electron density of the entire molecule, including the α,β-unsaturated carboxylic acid moiety.

This electron-withdrawing nature of fluorine enhances the electrophilicity of the carbon-carbon double bond, making it more susceptible to nucleophilic attack. Furthermore, the acidity of the carboxylic acid group is increased due to the stabilization of the resulting carboxylate anion by the inductive effect of the fluorine atom. In contrast, other halogens like chlorine, bromine, and iodine have decreasing electronegativity and increasing polarizability, which also influences the electronic properties, though to a lesser extent than fluorine. While halogens also possess a +M (mesomeric) or +R (resonance) effect due to their lone pairs of electrons, the inductive effect is generally considered to be dominant for halogens in many chemical contexts.

Effects of Aromatic Ring Substitutions on Reaction Mechanisms

Substituents on the aromatic ring of 2-phenylprop-2-enoic acid and its derivatives play a crucial role in dictating the mechanisms of their reactions. The nature of these substituents, whether electron-donating or electron-withdrawing, can influence the rate and pathway of various transformations.

For instance, in reactions involving electrophilic attack on the aromatic ring, electron-donating groups (e.g., methoxy, methyl) would activate the ring and direct incoming electrophiles to the ortho and para positions. Conversely, the fluorine atom in this compound, being an electron-withdrawing group, deactivates the ring towards electrophilic substitution.

In reactions at the α,β-unsaturated system, such as Michael additions, the electronic nature of the aromatic substituent is also significant. Electron-withdrawing groups, like the fluoro group, enhance the electrophilic character of the β-carbon, thereby facilitating nucleophilic addition. Studies on related chalcones have shown that the presence of electron-withdrawing substituents on the aromatic ring can influence the stereochemical outcome of reactions like asymmetric aminoxylation.

Comparison with Other α,β-Unsaturated Carboxylic Acids

When compared to other α,β-unsaturated carboxylic acids such as cinnamic acid and acrylic acid, this compound exhibits distinct properties due to the presence of the 4-fluorophenyl group.

Acidity: The pKa value of this compound is expected to be lower (i.e., it is more acidic) than that of cinnamic acid due to the electron-withdrawing inductive effect of the fluorine atom. This effect stabilizes the carboxylate anion, making the corresponding acid stronger. Acrylic acid, lacking the phenyl ring, has a different electronic environment altogether.

Reactivity of the Double Bond: The double bond in this compound is more polarized compared to that in cinnamic acid. The electron-withdrawing fluorine atom pulls electron density away from the double bond, rendering the β-carbon more electrophilic and thus more reactive towards nucleophiles in Michael addition reactions.

Spectroscopic Properties: The presence of the fluorophenyl group also influences the spectroscopic properties. For example, in the 1H NMR spectrum, the aromatic protons will show characteristic splitting patterns due to coupling with the fluorine atom. The UV-Vis absorption spectrum is also affected by the substitution on the phenyl ring.

Below is a table comparing the calculated properties of this compound with related compounds.

| Compound Name | Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C9H7FO2 | 166.15 | 2.2 |

| Cinnamic acid | C9H8O2 | 148.16 | 1.9 |

| Acrylic acid | C3H4O2 | 72.06 | 0.4 |

This data is based on computational models and provides a comparative basis.

Design and Synthesis of Structurally Related Compounds for Probing Chemical Behavior

The design and synthesis of analogues of this compound are crucial for systematically investigating structure-activity relationships and probing chemical behavior. By modifying the substituents on the phenyl ring or altering the acrylic acid moiety, chemists can fine-tune the electronic and steric properties of the molecule and observe the resulting changes in reactivity.

One common synthetic route to this class of compounds is the Perkin reaction or the Knoevenagel condensation, which involves the reaction of an aromatic aldehyde with an anhydride (B1165640) or an active methylene (B1212753) compound, respectively. For instance, the condensation of 4-fluorobenzaldehyde (B137897) with malonic acid can yield the desired product after decarboxylation.

Researchers have synthesized a variety of derivatives to study specific chemical phenomena. For example, introducing different electron-donating or electron-withdrawing groups at the para-position of the phenyl ring allows for a systematic study of the Hammett relationship, correlating reaction rates and equilibrium constants with substituent parameters. Furthermore, the synthesis of esters and amides of this compound allows for the exploration of the reactivity of the carboxylic acid group and its derivatives. The palladium-catalyzed Heck reaction is another powerful tool for the synthesis of such α,β-unsaturated systems.

Future Research Directions and Emerging Trends

Advanced Catalytic Systems for Efficient Transformations

The development of highly efficient and selective catalysts is a cornerstone of modern organic synthesis. For the production of 2-(4-Fluorophenyl)prop-2-enoic acid and related 2-arylpropionic acids, research is increasingly focused on both metal-based and biological catalysts to improve yield, regioselectivity, and enantioselectivity.